Tert-butyl 2-methyl-4-nitrobenzoate
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Overview
Description
Tert-butyl 2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a methyl group and a nitro group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-4-nitrobenzoate typically involves the esterification of 2-methyl-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4-nitrobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkoxides or amines in an appropriate solvent such as ethanol or methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Reduction: 2-methyl-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methyl-4-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-methyl-4-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a starting material for the synthesis of potential drug candidates.
Material Science: In the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: As a probe to study biochemical pathways and interactions involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The nitro group is an electron-withdrawing group that can activate the benzene ring towards nucleophilic aromatic substitution. The ester group can undergo hydrolysis or transesterification reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Methyl 2-methyl-4-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Ethyl 2-methyl-4-nitrobenzoate: Similar structure but with an ethyl ester group.
2-methyl-4-nitrobenzoic acid: The parent acid without the ester group.
Uniqueness: Tert-butyl 2-methyl-4-nitrobenzoate is unique due to the presence of the bulky tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful probe in chemical research.
Properties
CAS No. |
62621-12-9 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-8-7-9(13(15)16)5-6-10(8)11(14)17-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
SDBMNQVAVVRJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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